molecular formula C92H141N35O28S6 B1151344 µ-conotoxin-CnIIIC

µ-conotoxin-CnIIIC

Katalognummer B1151344
Molekulargewicht: 2375.8 Da
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

µ-conotoxin CnIIIC is a conopeptide that has been isolated from the venom of the marine cone snail Conus consors. µ-conotoxin CnIIIC exhibits a myorelaxing effect through specific blockade of the skeletal muscle Nav1.4 channels (IC50 = 1.4 nM). µ-conotoxin CnIIIC also blocks Nav1.2 channels (1 µM) and mildly Nav1.7. In contrast, Nav1.5 and Nav1.8 are insensitive to the action of the toxin. µ-conotoxin CnIIIC also blocks the α3β2 nicotinic acetylcholine receptor (IC50= 450 nM) and to lesser extents the α7 and α4β2 subtypes. µ-conotoxin CnIIIC completely inhibits twitch tension in isolated mouse hemidiaphragms (IC50 = 150 nM).Contact usYour Email (required) Your Message

Wissenschaftliche Forschungsanwendungen

Voltage-Gated Sodium Channel Inhibition

µ-Conotoxin-CnIIIC has been identified as a potent inhibitor of voltage-gated sodium (NaV) channels, including NaV1.7. This subtype of sodium channels is a promising target for the treatment of neurological diseases, such as chronic pain. µ-Conotoxins like CnIIIC are notable for their ability to inhibit human NaV1.7 channels, a feature that positions them as potential drug leads for chronic pain management (McMahon et al., 2020).

Selectivity and Potency

Research has shown that µ-conotoxins, including CnIIIC, display unique selectivity profiles for mammalian NaV channel subtypes. This variability in inhibitory potency and selectivity makes these toxins valuable for understanding the function of different NaV subtypes and for designing targeted therapies (McMahon et al., 2022).

Mechanism and Molecular Basis of Action

Studies on µ-conotoxin-CnIIIC have helped elucidate the mechanism and molecular basis of its specificity for sodium channel subtypes. This understanding is crucial for the development of myorelaxants and analgesics targeting specific NaV channels (Markgraf et al., 2012).

Structural and Functional Diversity

The structural and functional diversity of µ-conotoxins, including CnIIIC, is significant for understanding how these peptides can target tetrodotoxin-resistant (TTX-r) sodium channels. This research contributes to the broader understanding of conotoxin diversity and its pharmacological potential (Zhang et al., 2006).

Transdermal Delivery and Pharmacological Effects

Investigations into the cutaneous iontophoretic delivery of µ-conotoxin CnIIIC have opened up possibilities for its use in transdermal therapeutic applications, highlighting its analgesic, anaesthetic, and myorelaxant properties (Del Río-Sancho et al., 2017).

Inhibition of Neuronal Nicotinic Acetylcholine Receptors

Apart from its action on NaV channels, µ-conotoxin CnIIIC also exhibits the ability to block neuronal nicotinic acetylcholine receptors. This dual activity broadens the therapeutic potential of CnIIIC in neuromuscular and pain management applications (Favreau et al., 2012).

Oxidative Folding of Conotoxins

Understanding the oxidative folding mechanisms of conotoxins like CnIIIC provides insights into their structural formation and biological activity. This knowledge is vital for the synthesis and development of conotoxin-based therapeutics (Fuller et al., 2005).

Conotoxin-Encapsulated Nanoparticles for Skin Permeability

Research on conotoxin-encapsulated nanoparticles, including those loaded with µ-conotoxin CnIIIC, demonstrates enhanced skin permeability and potential for transdermal drug delivery systems (Li et al., 2023).

Therapeutic Utility and Patent Analysis

µ-Conotoxins like CnIIIC have been the subject of numerous patents, reflecting their significant potential in the treatment of neurological disorders and as tools in neuroscience research (Jones et al., 2001).

Machine Learning in Conotoxin Classification

Advancements in machine learning methods for conotoxin classification, including µ-conotoxins, are critical for identifying and characterizing new conotoxins, thereby facilitating drug discovery and neurobiological research (Dao et al., 2017).

Analgesic Activity and Sodium Channel Blockers

Studies on µ-conotoxins, including CnIIIC, as peptide-based sodium channel blockers, highlight their potential in developing analgesics for pain management. Understanding their structure-function relationship is key to this development (Green et al., 2014).

Novel Conotoxins in Pain and Neurological Disorders

The discovery of novel conotoxins, including variants of µ-conotoxins like CnIIIC, is crucial for exploring new treatments for pain and neurological disorders. These discoveries also contribute to our understanding of neuronal circuitry (Bosse et al., 2021).

Biosecurity Concerns of Conotoxin Research

While conotoxin research, including that on µ-conotoxins, offers numerous benefits, there are also biosecurity concerns associated with these potent toxins. The balance between scientific advancement and safety is critical in this field (Bjørn-Yoshimoto et al., 2020).

Disconnection between Disulfide Connectivity and Peptide Fold

Research on the solution structure of mini-M conotoxin BtIIIA, related to µ-conotoxins, reveals the complex relationship between disulfide connectivity and peptide folding, enhancing our understanding of conotoxin bioactivity (Akcan et al., 2013).

Diversity of O-superfamily Conotoxins

The exploration of new O-superfamily conotoxins, closely related to µ-conotoxins, underscores the vast diversity of these peptides and their potential applications in analgesia and receptor/ion channel studies (Lu et al., 2000).

Eigenschaften

Produktname

µ-conotoxin-CnIIIC

Molekularformel

C92H141N35O28S6

Molekulargewicht

2375.8 Da

Aussehen

White lyophilized solidPurity rate: > 97 %AA sequence: Pyr-Gly-Cys3-Cys4-Asn-Gly-Pro-Lys-Gly-Cys10-Ser-Ser-Lys-Trp-Cys15-Arg-Asp-His-Ala-Arg-Cys21-Cys22-NH2 Disulfide bonds: Cys3-Cys15, Cys4-Cys21 and Cys10-Cys22Length (aa): 22

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.